

Synthesis of pyrazolo-pyridine analogues using Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives

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Compound of Interest

Compound Name: **Benzyl-(3,4-dimethoxy-benzyl)-amine**

Cat. No.: **B088634**

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Synthesis of Pyrazolo[3,4-b]pyridine Analogues via Multi-Component Reaction

Application Note AP-PYR-001

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anti-inflammatory, antimicrobial, and kinase inhibiting agents.^{[1][2]} The core structure of pyrazolo[3,4-b]pyridine is analogous to purines, which allows these compounds to interact with a variety of biological targets.^{[3][4]}

This application note details a robust and efficient one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridine analogues. While the direct synthesis from **Benzyl-(3,4-dimethoxy-benzyl)-amine** derivatives is not widely reported, a common and effective method to incorporate the 3,4-dimethoxy-benzyl moiety into the pyrazolo-pyridine scaffold is through the use of 3,4-dimethoxybenzaldehyde as a key starting material. The protocol described herein utilizes an aromatic aldehyde, an active methylene compound, and an aminopyrazole derivative to construct the target heterocyclic system in a single step, often with high yields and in environmentally benign media.

General Synthetic Scheme

The synthesis of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines is typically achieved through a one-pot condensation of an aromatic aldehyde, malononitrile, and a 5-aminopyrazole derivative. This reaction can be catalyzed by various agents and can be performed under conventional heating or microwave irradiation.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Amino-4-(3,4-dimethoxyphenyl)-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine in Aqueous Media

Materials:

- 3,4-Dimethoxybenzaldehyde
- Malononitrile
- 5-Amino-3-methyl-1-phenylpyrazole
- Sodium dodecyl sulfate (SDS)
- Water
- Ethanol

Procedure:

- A mixture of 3,4-dimethoxybenzaldehyde (4 mmol), malononitrile (4 mmol), 5-amino-3-methyl-1-phenylpyrazole (4 mmol), and SDS (0.2 g) in water (10 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The mixture is stirred at 90°C for 10–25 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

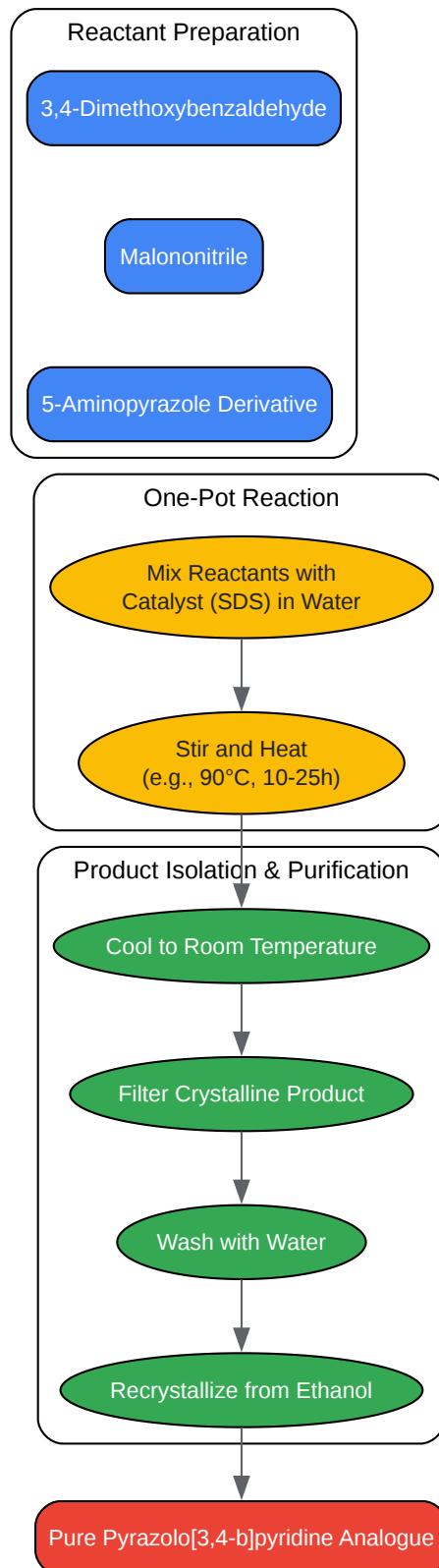
- The crystalline powder that forms is collected by filtration.
- The collected solid is washed with water.
- The crude product is purified by recrystallization from ethanol to yield the pure 6-Amino-4-(3,4-dimethoxyphenyl)-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.

Data Presentation

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Analogues via Three-Component Reaction

Product	Aromatic Aldehyde	Catalyst/Solvent	Time (h)	Yield (%)	M.p. (°C)
4a	Benzaldehyde	SDS/Water	10	92	230-232
4b	4-Methylbenzaldehyde	SDS/Water	12	90	225-227
4c	4-Methoxybenzaldehyde	SDS/Water	12	95	210-212
4d	4-Chlorobenzaldehyde	SDS/Water	15	88	248-250
4e	4-Nitrobenzaldehyde	SDS/Water	20	85	288-290
4f	3-Nitrobenzaldehyde	SDS/Water	25	82	265-267
4g	3,4-Dimethoxybenzaldehyde	SDS/Water	18	93	217-219

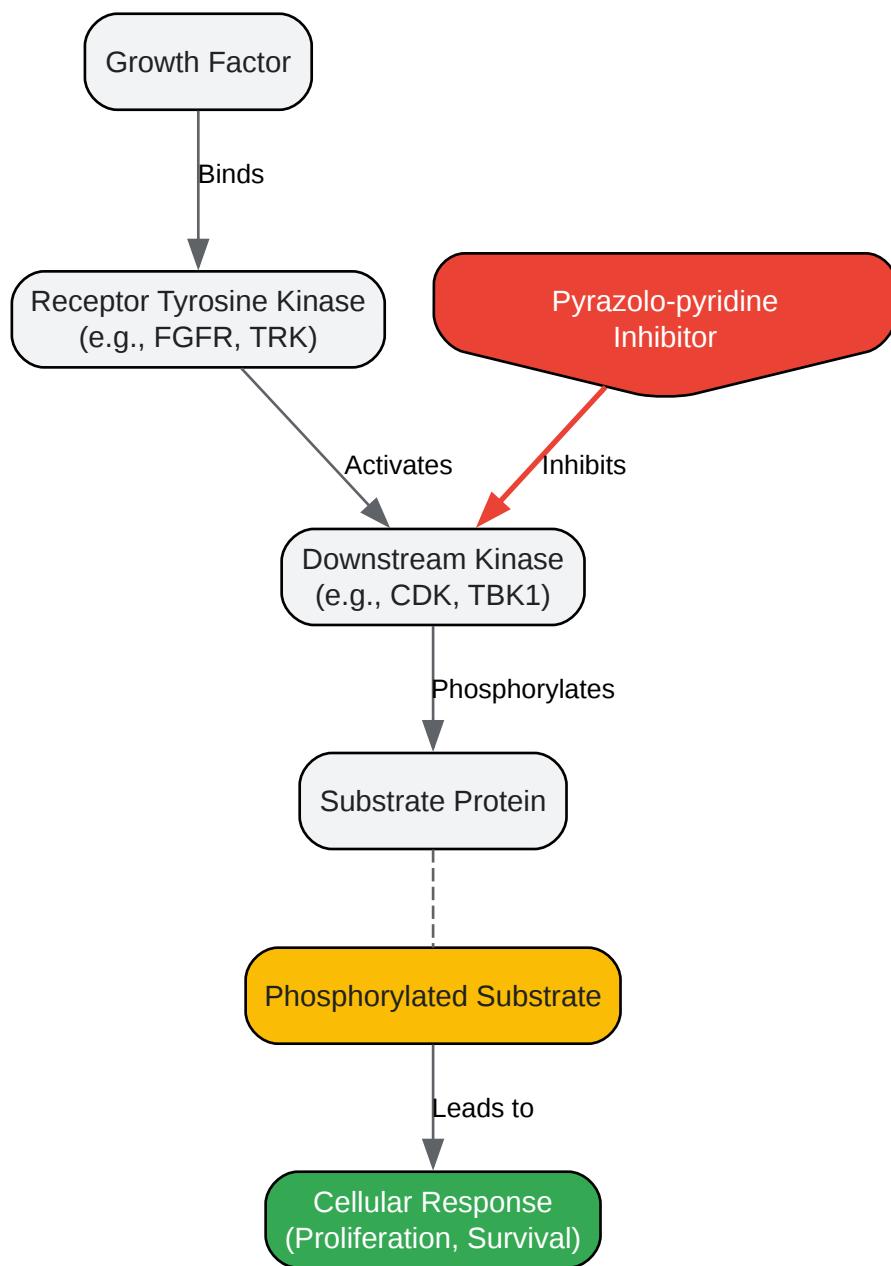
Visualizations



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Caption: Experimental workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridine analogues.

Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.



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Caption: Simplified kinase signaling pathway targeted by pyrazolo-pyridine inhibitors.

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